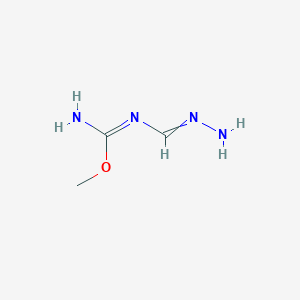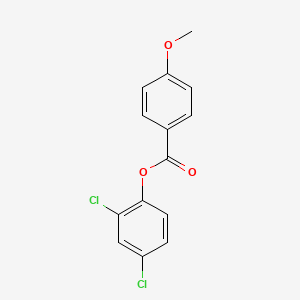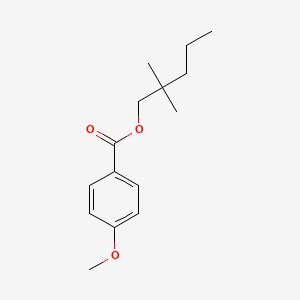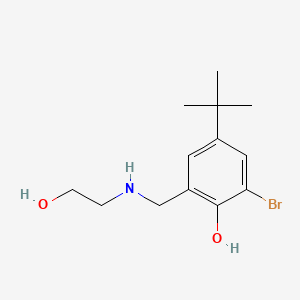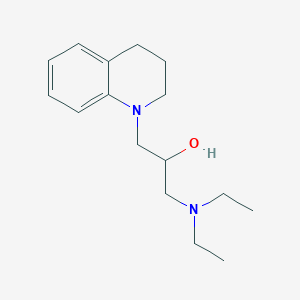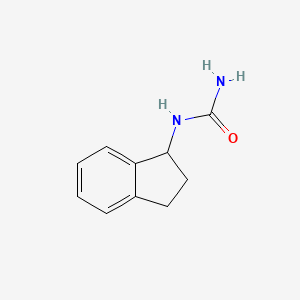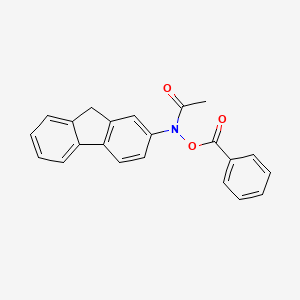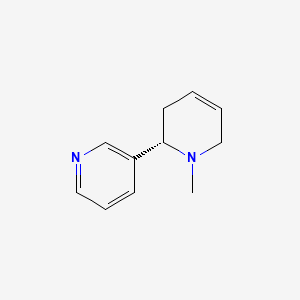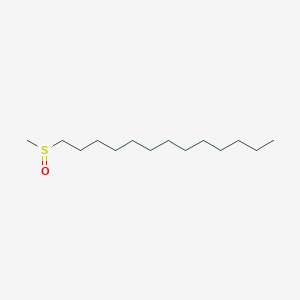
Tridecane, 1-(methylsulfinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridecane, 1-(methylsulfinyl)-: is an organic compound with the molecular formula C₁₄H₃₀OS. It is a derivative of tridecane, where a methylsulfinyl group is attached to the first carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tridecane, 1-(methylsulfinyl)- typically involves the oxidation of tridecyl methyl sulfide. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pressure to achieve the desired sulfoxide .
Industrial Production Methods: Industrial production methods for Tridecane, 1-(methylsulfinyl)- are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: Tridecane, 1-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfinyl group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Tridecane, 1-(methylsulfonyl)-.
Reduction: Tridecyl methyl sulfide.
Substitution: Various substituted tridecanes depending on the reagents used
科学的研究の応用
Chemistry: Tridecane, 1-(methylsulfinyl)- is used as a reagent in organic synthesis, particularly in the preparation of sulfoxides and sulfones. It serves as a model compound for studying sulfoxide chemistry .
Biology: In biological research, this compound is used to study the effects of sulfoxides on cellular processes. It is also investigated for its potential as a bioactive molecule with antimicrobial properties .
Medicine: Tridecane, 1-(methylsulfinyl)- is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of other chemicals. Its unique properties make it valuable in various manufacturing processes .
作用機序
The mechanism of action of Tridecane, 1-(methylsulfinyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
類似化合物との比較
Tridecane: A hydrocarbon with the formula C₁₃H₂₈, lacking the sulfoxide group.
Tridecyl methyl sulfide: The precursor to Tridecane, 1-(methylsulfinyl)-, with a sulfide group instead of a sulfoxide.
Tridecane, 1-(methylsulfonyl)-: The fully oxidized form of Tridecane, 1-(methylsulfinyl)-, with a sulfone group
Uniqueness: Tridecane, 1-(methylsulfinyl)- is unique due to the presence of the sulfoxide group, which imparts distinct chemical properties such as increased polarity and reactivity compared to its hydrocarbon and sulfide counterparts. This makes it valuable in various chemical reactions and applications .
特性
CAS番号 |
5931-51-1 |
|---|---|
分子式 |
C14H30OS |
分子量 |
246.45 g/mol |
IUPAC名 |
1-methylsulfinyltridecane |
InChI |
InChI=1S/C14H30OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2)15/h3-14H2,1-2H3 |
InChIキー |
OJAUIBMFJFLOOJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCS(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



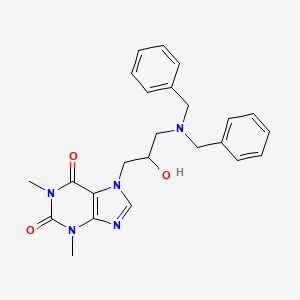

![1-Methoxy-4-{[(4-methoxyphenyl)methyl]sulfanyl}benzene](/img/structure/B14730362.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one](/img/structure/B14730363.png)
